molecular formula C24H23N5O2S B2887336 2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide CAS No. 1795296-84-2

2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide

Cat. No.: B2887336
CAS No.: 1795296-84-2
M. Wt: 445.54
InChI Key: PCMWLPSKRJRHDJ-UHFFFAOYSA-N
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Description

2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide is a complex organic compound that features a thiazolopyrimidine core and an imidazopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the thiazolopyrimidine core and the subsequent attachment of the imidazopyridine moiety.

    Formation of Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

    Attachment of Imidazopyridine Moiety: The imidazopyridine derivative is then coupled with the thiazolopyrimidine core through a series of reactions, including amidation and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with a similar thiazolopyrimidine core, such as 2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide.

    Imidazopyridines: Compounds with an imidazopyridine moiety, such as 2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenylacetamide.

Uniqueness

2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide is unique due to the combination of both thiazolopyrimidine and imidazopyridine structures in a single molecule. This dual functionality can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S/c1-14-7-6-10-28-12-20(27-22(14)28)18-8-4-5-9-19(18)26-21(30)11-17-13-32-24-25-16(3)15(2)23(31)29(17)24/h4-10,12,17H,11,13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMWLPSKRJRHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CC4CSC5=NC(=C(C(=O)N45)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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